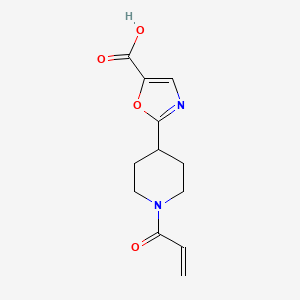

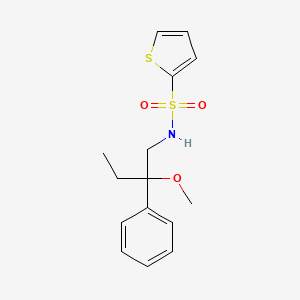

![molecular formula C13H16ClF2N3S B2848868 2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride CAS No. 1215350-29-0](/img/structure/B2848868.png)

2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride” is a derivative of thiazole, a heterocyclic compound. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This compound is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with thioamide to form a thiazoline, followed by dehydrogenation to give the thiazole . The synthesis of specific 2,4-disubstituted thiazoles has been reported, involving the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

Thiazoles are known to undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Specific reactions would depend on the substituents present on the thiazole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its structure and the nature of its substituents. For instance, the presence of a fluoro-substituent can alter properties such as lipophilicity, acidity, as well as the reactivity and conformation of the substituted derivatives .Applications De Recherche Scientifique

Antimicrobial Activities

Research has explored the synthesis and evaluation of molecules structurally related to 2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride for their antimicrobial properties. For instance, studies have detailed the synthesis of compounds that exhibit high anti-Mycobacterium smegmatis activity, suggesting potential applications in combating bacterial infections (Yolal et al., 2012). Further research into microwave-assisted synthesis of hybrid molecules incorporating similar structures has revealed compounds with notable antimicrobial, antilipase, and antiurease activities, indicating a broad spectrum of potential applications in microbial inhibition and therapeutic interventions (Başoğlu et al., 2013).

Anticancer Agents

Another significant area of application involves the synthesis of new benzothiazole acylhydrazones as anticancer agents. Research demonstrates that benzothiazole derivatives, including structures analogous to 2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride, form a crucial part of medicinal chemistry, offering promising antitumor properties. These studies have synthesized new derivatives and evaluated their anticancer activity, showing potential as therapeutic agents against various cancer cell lines (Osmaniye et al., 2018).

Synthesis and Characterization

The synthesis and characterization of new compounds featuring the benzothiazole unit have been thoroughly investigated. Research focusing on the design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties has highlighted the potential of these compounds in inhibiting bacterial growth, especially against Gram-positive bacteria (Al-Harthy et al., 2018). This research area is crucial for developing new therapeutic agents with enhanced efficacy and specificity.

Cardioprotective Activity

Studies have also delved into the cardioprotective activity of certain thiazole derivatives, underscoring the potential of these compounds in managing cardiovascular diseases. Research indicates that specific thiazole derivatives can exhibit a moderate to high cardioprotective effect, potentially offering new avenues for therapeutic interventions in cardiovascular health (Drapak et al., 2019).

Mécanisme D'action

Target of Action

The primary target of 2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride is DNA gyrase , an enzyme found in bacteria . DNA gyrase is responsible for introducing negative supercoils into DNA, which is crucial for various processes such as DNA replication and transcription .

Mode of Action

The compound interacts with its target, DNA gyrase, leading to the inhibition of the enzyme . This interaction disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria . As a result, the bacterial cell’s normal functions are disrupted, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . The disruption of these pathways prevents the bacteria from replicating and producing essential proteins, leading to cell death .

Result of Action

The result of the compound’s action is the disruption of bacterial cell function, leading to cell death . This is achieved through the inhibition of DNA gyrase, which disrupts DNA replication and transcription, essential processes for bacterial cell survival .

Orientations Futures

Thiazole derivatives, including “2-(4-Ethylpiperazin-1-yl)-4,6-difluorobenzo[d]thiazole hydrochloride”, are being investigated for their potential in treating various diseases . The future directions in this field could involve further exploration of the therapeutic potential of this compound and its derivatives, as well as optimization of their synthesis methods.

Propriétés

IUPAC Name |

2-(4-ethylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2N3S.ClH/c1-2-17-3-5-18(6-4-17)13-16-12-10(15)7-9(14)8-11(12)19-13;/h7-8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHRYANEFWSFQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2-Chloroacetyl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2848785.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl-](/img/structure/B2848787.png)

![2-Ethylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848790.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2848793.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2848794.png)

![benzo[d]thiazol-2-yl(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2848799.png)

![1-((2-Oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848801.png)

![6-oxo-N-phenyl-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2848802.png)

![6-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2848808.png)